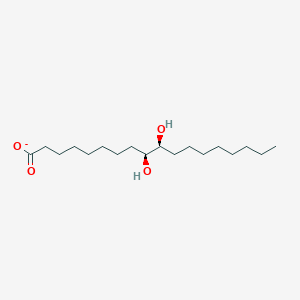

(9S,10S)-9,10-Dihydroxyoctadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,S)-9,10-dihydroxyoctadecanoate is a hydroxy fatty acid anion that is the conjugate base of (S,S)-9,10-dihydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It is a conjugate base of a (S,S)-9,10-dihydroxyoctadecanoic acid.

科学的研究の応用

Wound Healing

Recent studies have highlighted the role of (9S,10S)-9,10-dihydroxyoctadecanoate in promoting wound healing processes. It has been identified as a metabolite in the aqueous and ethanolic extracts of certain plants known for their therapeutic properties. For instance, in a study analyzing the binding affinities of various metabolites to protein targets involved in wound healing, this compound exhibited robust interactions with the Tyrosine-protein phosphatase non-receptor type 11 (PTPN11) active site .

Case Study: Molecular Docking Analysis

- Objective : To evaluate the binding affinity of this compound with PTPN11.

- Methodology : Molecular docking simulations were performed using software that predicts the interaction between small molecules and protein targets.

- Results : The compound showed significant docking scores indicating high binding affinity, suggesting its potential role in enhancing wound healing through modulation of signaling pathways involved in cellular repair and regeneration .

Metabolic Regulation

This compound has been implicated in metabolic pathways related to lipid metabolism. Its presence has been detected in serum and tissue samples during metabolomic studies aimed at understanding chronic conditions such as nephropathy.

Case Study: Metabolomics in Chronic Kidney Disease

- Objective : To identify differential metabolites associated with chronic kidney disease (CKD).

- Methodology : UPLC-QTOF-MS was employed to analyze serum samples from CKD patients.

- Findings : The compound was one of several metabolites that differed significantly between control and CKD groups, suggesting its involvement in lipid metabolic dysregulation associated with kidney function decline .

Biomarker Potential

The identification of this compound as a metabolite in human semen further underscores its potential as a biomarker for various physiological conditions. Its levels can reflect changes in metabolic states or disease processes.

Data Table: Metabolite Levels in Semen Samples

| Metabolite | Average Concentration (µM) | Significance |

|---|---|---|

| This compound | 1.79 | Elevated in certain conditions |

| Glycerophosphocholine | 6.79E−03 | Control group comparison |

| Adenine | Varies | Associated with fertility |

Pharmaceutical Development

The pharmacological properties of this compound make it a candidate for drug development aimed at treating conditions related to inflammation and tissue repair. Its ability to modulate key signaling pathways suggests that it could be formulated into therapeutic agents targeting wound healing or metabolic disorders.

化学反応の分析

Enzymatic Hydrolysis of Phosphate Esters

(9S,10S)-9,10-Dihydroxyoctadecanoate is synthesized via hydrolysis of its phosphorylated precursor, (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoate, catalyzed by lipid-phosphate phosphatase (EC 3.1.3.76) . This enzyme belongs to the hydrolase family and operates under aqueous conditions.

Reaction Equation:

9S 10S 10 hydroxy 9 phosphonooxy octadecanoate+H2O⇌ 9S 10S 9 10 dihydroxyoctadecanoate+Phosphate

Esterification with Alcohols

The hydroxyl groups at positions 9 and 10 enable esterification reactions with alcohols, forming corresponding esters. This reaction is typical of hydroxy fatty acids and is used to modify the compound’s solubility or functional properties .

General Reaction:

9S 10S 9 10 Dihydroxyoctadecanoate+ROH→Di ester Derivative+H2O

Participation in Epoxide Hydration

Though not a direct reactant, this compound is structurally related to epoxide hydrolase substrates. The bifunctional enzyme soluble epoxide hydrolase (sEH) catalyzes the hydration of epoxides to diols, a reaction analogous to its formation from phosphorylated precursors .

Comparative Analysis:

| Feature | Epoxide Hydration vs. Phosphate Hydrolysis |

|---|---|

| Substrate | Epoxide vs. phosphate ester |

| Enzyme | Soluble epoxide hydrolase (sEH) vs. lipid-phosphate phosphatase |

| Biological Role | Detoxification and lipid signaling vs. metabolic intermediate synthesis |

Structural Influence on Reactivity

The compound’s two hydroxyl groups enhance polarity and hydrogen-bonding capacity, making it more reactive than non-hydroxylated fatty acids. This property facilitates interactions with enzymes and solubility in aqueous environments .

Key Structural Features:

-

Hydrophobic chain : 18-carbon backbone (similar to stearic acid).

-

Hydroxyl groups : At C9 and C10, enabling nucleophilic reactions.

特性

分子式 |

C18H35O4- |

|---|---|

分子量 |

315.5 g/mol |

IUPAC名 |

(9S,10S)-9,10-dihydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1/t16-,17-/m0/s1 |

InChIキー |

VACHUYIREGFMSP-IRXDYDNUSA-M |

異性体SMILES |

CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)[O-])O)O |

正規SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。